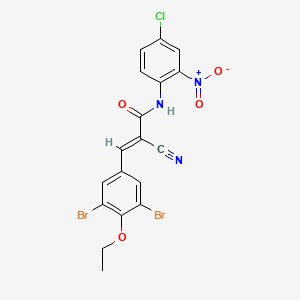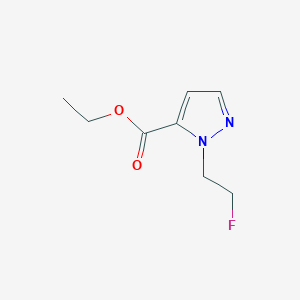
Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate
Descripción general
Descripción
Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is a chemical compound with a molecular weight of 186.19 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is1S/C8H11FN2O2/c1-2-13-8(12)7-3-5-11(10-7)6-4-9/h3,5H,2,4,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Analogs and Herbicides
Research by Morimoto et al. (1990) and Makino et al. (1988) focuses on the synthesis of fluorinated analogs of pyrazole compounds, including Ethyl 1-fluoromethylpyrazole-4-carboxylate and Ethyl 1-methylpyrazole-4-carboxylates, exploring their potential as herbicides. These studies highlight the chemical modifications of pyrazole derivatives to enhance their herbicidal activity, demonstrating the compound's relevance in agricultural chemistry (Morimoto et al., 1990) (Makino et al., 1988).
Novel Fluorescent Molecules and Chemical Classes
Wu et al. (2006) developed Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, leading to the synthesis of novel fluorescent molecules and new chemical classes of potential monocotyledonous inhibitors. This research opens avenues in fluorescent labeling and agrochemical development, showing the versatility of pyrazole derivatives in scientific research (Wu et al., 2006).
Corrosion Inhibition
Dohare et al. (2017) investigated pyranpyrazole derivatives, including Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, as novel corrosion inhibitors for mild steel. This research is pivotal for industrial applications, particularly in the pickling process, showcasing the potential of pyrazole derivatives in corrosion protection (Dohare et al., 2017).
Anticancer Agents and Topoisomerase IIα Inhibitory Activity
Alam et al. (2016) designed and synthesized a series of novel ethyl pyrazole derivatives, evaluating their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against cancerous cell lines. This study illustrates the therapeutic potential of pyrazole derivatives in cancer treatment, highlighting their role as potential anticancer agents (Alam et al., 2016).
Metal Coordination Polymers
Cheng et al. (2017) explored the structural diversity of d10 metal coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. This research contributes to the field of materials science, particularly in the development of coordination polymers with potential applications in catalysis, magnetic materials, and gas storage (Cheng et al., 2017).
Safety and Hazards
The safety information for Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
ethyl 2-(2-fluoroethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O2/c1-2-13-8(12)7-3-5-10-11(7)6-4-9/h3,5H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEHOVNCJIAWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NN1CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

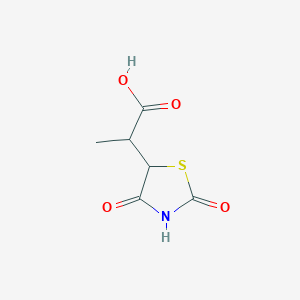
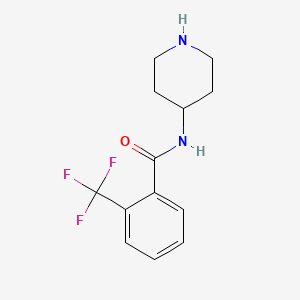
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2454898.png)
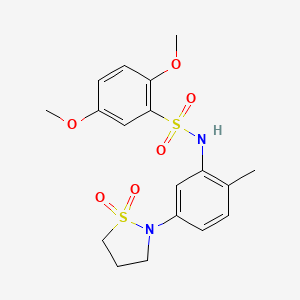
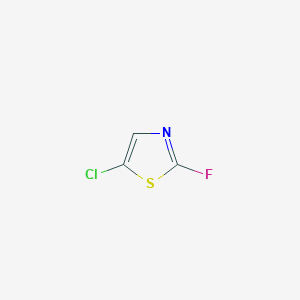
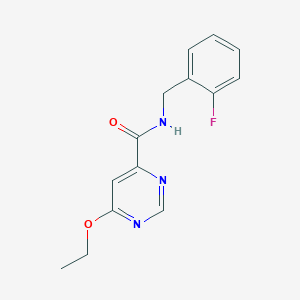
![3-Fluoro-4-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2454906.png)
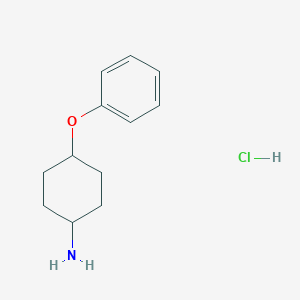
![ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2454909.png)
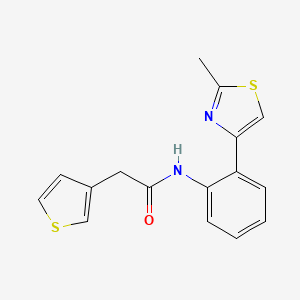
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2454913.png)
![2-[[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2454915.png)
![5-[1-(2,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2454916.png)
